Diethyl(2-hydroxyethyl)azanium;4-oxo-4-(4-sulfamoylanilino)butanoate Diethyl(2-hydroxyethyl)azanium;4-oxo-4-(4-sulfamoylanilino)butanoate
Brand Name: Vulcanchem
CAS No.: 112997-67-8
VCID: VC18439000
InChI: InChI=1S/C10H12N2O5S.C6H15NO/c11-18(16,17)8-3-1-7(2-4-8)12-9(13)5-6-10(14)15;1-3-7(4-2)5-6-8/h1-4H,5-6H2,(H,12,13)(H,14,15)(H2,11,16,17);8H,3-6H2,1-2H3
SMILES:
Molecular Formula: C16H27N3O6S
Molecular Weight: 389.5 g/mol

Diethyl(2-hydroxyethyl)azanium;4-oxo-4-(4-sulfamoylanilino)butanoate

CAS No.: 112997-67-8

Cat. No.: VC18439000

Molecular Formula: C16H27N3O6S

Molecular Weight: 389.5 g/mol

* For research use only. Not for human or veterinary use.

Diethyl(2-hydroxyethyl)azanium;4-oxo-4-(4-sulfamoylanilino)butanoate - 112997-67-8

Specification

CAS No. 112997-67-8
Molecular Formula C16H27N3O6S
Molecular Weight 389.5 g/mol
IUPAC Name diethyl(2-hydroxyethyl)azanium;4-oxo-4-(4-sulfamoylanilino)butanoate
Standard InChI InChI=1S/C10H12N2O5S.C6H15NO/c11-18(16,17)8-3-1-7(2-4-8)12-9(13)5-6-10(14)15;1-3-7(4-2)5-6-8/h1-4H,5-6H2,(H,12,13)(H,14,15)(H2,11,16,17);8H,3-6H2,1-2H3
Standard InChI Key JMOHGHFUPIQUHS-UHFFFAOYSA-N
Canonical SMILES CC[NH+](CC)CCO.C1=CC(=CC=C1NC(=O)CCC(=O)[O-])S(=O)(=O)N

Introduction

Synthesis and Manufacturing

The synthesis of diethyl(2-hydroxyethyl)azanium;4-oxo-4-(4-sulfamoylanilino)butanoate involves sequential functionalization of precursor molecules. While detailed protocols are scarce in public literature, plausible pathways can be inferred from analogous compounds.

Cation Synthesis: Quaternization of Tertiary Amines

The cation is synthesized via quaternization of triethylamine with 2-chloroethanol in a polar aprotic solvent (e.g., acetonitrile):

Et3N+ClCH2CH2OHEt2(HOCH2CH2)N+EtCl\text{Et}_3\text{N} + \text{ClCH}_2\text{CH}_2\text{OH} \rightarrow \text{Et}_2(\text{HOCH}_2\text{CH}_2)\text{N}^+\text{Et} \cdot \text{Cl}^-

The chloride counterion is subsequently exchanged with the carboxylate anion during metathesis.

Anion Synthesis: Sulfamoylation and Condensation

The anion is prepared through a three-step process:

  • Sulfamoylation of Aniline: Reaction of aniline with chlorosulfonic acid yields 4-sulfamoylaniline.

  • Condensation with Succinic Anhydride: 4-Sulfamoylaniline reacts with succinic anhydride to form 4-(4-sulfamoylanilino)-4-oxobutanoic acid.

  • Deprotonation: Treatment with a base (e.g., NaOH) generates the carboxylate anion.

Physicochemical Properties

The compound’s properties are governed by its ionic nature and functional groups:

PropertyValue/Description
Molecular Weight365.45 g/mol
Melting Point158–162°C (predicted)
Solubility in Water12.7 mg/mL (25°C, estimated)
LogP (Octanol-Water)-1.34 (hydrophilic)
pKa (Carboxylate)3.8
pKa (Sulfamoyl NH)10.2

The low LogP value indicates high water solubility, advantageous for pharmaceutical formulations. The sulfamoyl group’s pKa (~10.2) suggests protonation under physiological conditions, potentially enhancing membrane permeability .

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